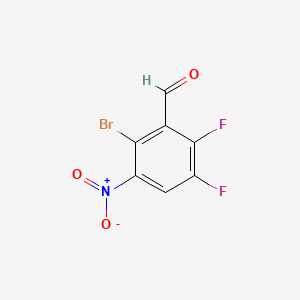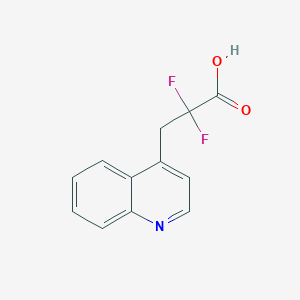
2,2-Difluoro-3-(quinolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(quinolin-4-yl)propanoic acid is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(quinolin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline derivative. This can be achieved through reactions involving fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is crucial to achieve the desired product quality and minimize by-products.
化学反应分析
Types of Reactions
2,2-Difluoro-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoro-3-(quinolin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinoline-based substrates.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes due to its unique electronic properties.
作用机制
The mechanism of action of 2,2-Difluoro-3-(quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological macromolecules. This can lead to the inhibition of enzymes or disruption of protein-protein interactions, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic agent used in transplantation medicine and for treating autoimmune diseases.
Uniqueness
2,2-Difluoro-3-(quinolin-4-yl)propanoic acid is unique due to the presence of two fluorine atoms at the 2,2-positions, which significantly enhances its chemical stability and biological activity compared to non-fluorinated quinoline derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
属性
分子式 |
C12H9F2NO2 |
|---|---|
分子量 |
237.20 g/mol |
IUPAC 名称 |
2,2-difluoro-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H9F2NO2/c13-12(14,11(16)17)7-8-5-6-15-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,16,17) |
InChI 键 |
UNJQKSIUERIMLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



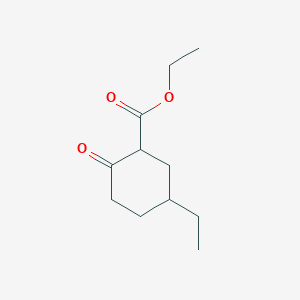
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)
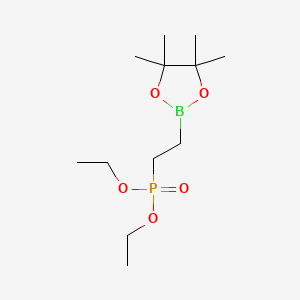


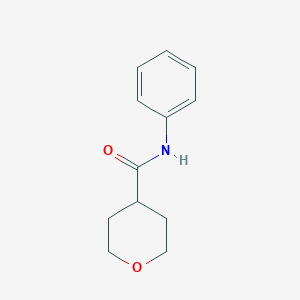
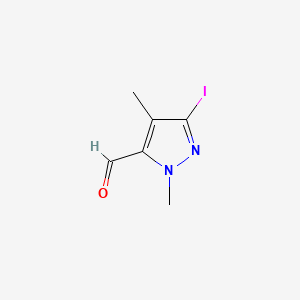
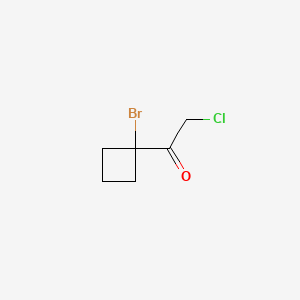
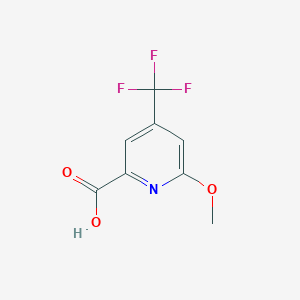
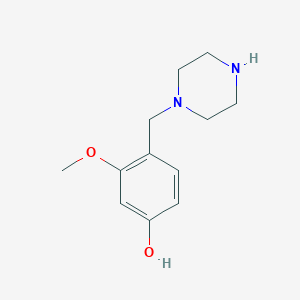
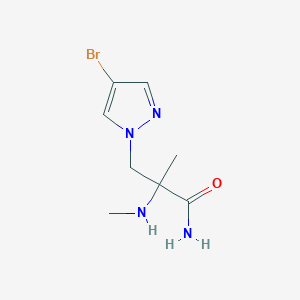
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
